An In-depth Technical Guide to 1H,1H-Perfluoro-1-nonanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1H,1H-Perfluoro-1-nonanol: Properties, Synthesis, and Applications
Introduction
1H,1H-Perfluoro-1-nonanol, a member of the fluorotelomer alcohol (FTOH) family, is a specialty chemical characterized by a long perfluorinated carbon chain and a terminal primary alcohol functional group. This unique molecular architecture—a hydrophobic and oleophobic perfluoroalkyl "tail" combined with a hydrophilic hydroxyl "head"—imparts amphiphilic properties and dictates its distinct chemical and physical behavior. For researchers, scientists, and professionals in drug development, understanding the nuanced properties of this compound is crucial for its application as a versatile building block in organic synthesis, a precursor for advanced materials, and a tool in the study of fluorinated compounds' interactions with biological systems. This guide provides a comprehensive overview of the core chemical and physical properties of 1H,1H-Perfluoro-1-nonanol, its synthesis and reactivity, analytical characterization, and safe handling protocols.
Physicochemical Properties
The combination of a highly fluorinated chain and a hydroxyl group results in properties that are distinct from both non-fluorinated alcohols and fully perfluorinated alkanes. The strong electronegativity of the fluorine atoms significantly influences the electron density across the molecule, affecting its polarity, boiling point, and solid-state characteristics.
| Property | Value | Source(s) |
| CAS Number | 423-56-3 | [1] |
| Molecular Formula | C₉H₃F₁₇O | [1] |
| Molecular Weight | 450.09 g/mol | [1] |
| Appearance | White to off-white solid, often as transparent crystals. | [1] |
| Melting Point | 66-69 °C | [1] |
| Boiling Point | ~176 °C at 740-760 mmHg | [1] |
| Density | ~1.681 g/cm³ | |
| Solubility | Insoluble in water. Slightly soluble in methanol and DMSO. | [1] |
| Vapor Pressure | Low, characteristic of high molecular weight alcohols. | [2] |
| pKa | ~12.88 (Predicted) | [1] |
Synthesis and Reactivity
Synthesis Pathway
1H,1H-Perfluoro-1-nonanol is synthesized via a multi-step process known as fluorotelomerization.[3] This process allows for the controlled addition of tetrafluoroethylene (TFE) units to build the perfluoroalkyl chain. The general pathway is as follows:
-
Telomerization: The process begins with the reaction of a perfluoroalkyl iodide (the "telogen"), such as pentafluoroethyl iodide, with multiple units of tetrafluoroethylene (the "taxogen"). This free-radical chain reaction produces a mixture of longer-chain perfluoroalkyl iodides.[4]
-
Ethylene Addition: The desired perfluorooctyl iodide (C₈F₁₇I) is isolated and then reacted with ethylene. This step adds a -CH₂CH₂- group to the end of the perfluoroalkyl chain.[4]
-
Hydrolysis: The resulting 2-(perfluorooctyl)ethyl iodide is subjected to hydrolysis, where the terminal iodine atom is replaced by a hydroxyl group, yielding the final 1H,1H-Perfluoro-1-nonanol product.[4]
Caption: Generalized synthesis pathway for 1H,1H-Perfluoro-1-nonanol.
Chemical Reactivity
The reactivity of 1H,1H-Perfluoro-1-nonanol is dominated by its primary alcohol group, though the presence of the highly electronegative perfluoroalkyl chain significantly influences its properties.
-
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) and etherification reactions, making it a valuable building block for introducing the heptadecafluorononyl moiety into larger molecules, such as monomers for fluorinated polymers.[5]
-
Oxidation: As a primary alcohol, it can be oxidized to the corresponding aldehyde (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanal) and further to the carboxylic acid (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoic acid).[5] This degradation pathway is of significant environmental interest, as fluorotelomer alcohols are considered precursors to persistent perfluorinated carboxylic acids (PFCAs) in the atmosphere through reactions initiated by hydroxyl radicals.[6]
-
Acidity: The electron-withdrawing effect of the perfluoroalkyl chain increases the acidity of the hydroxyl proton compared to its non-fluorinated analog, 1-nonanol. This enhanced acidity can influence its behavior in base-catalyzed reactions.
Spectroscopic Characterization
Definitive structural confirmation of 1H,1H-Perfluoro-1-nonanol relies on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple and highly characteristic. It is expected to show a triplet for the methylene group adjacent to the oxygen (-CH₂OH) around 3.5-4.5 ppm, due to coupling with the neighboring -CH₂- group. The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which can vary with concentration and solvent.
-
¹⁹F NMR Spectroscopy: Fluorine NMR provides detailed information about the perfluoroalkyl chain. A series of complex multiplets would be expected, with the CF₃ group appearing at the highest field (least deshielded) and the CF₂ group alpha to the ethyl spacer appearing at the lowest field (most deshielded).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong C-F stretching bands will also be prominent in the fingerprint region, typically between 1100 and 1300 cm⁻¹. A C-O stretching vibration is expected around 1000-1100 cm⁻¹.
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 450 may be weak or absent. A characteristic fragmentation pattern would involve the loss of small neutral molecules and cleavage of C-C bonds within the fluorinated chain.
Applications in Research and Development
The unique properties of 1H,1H-Perfluoro-1-nonanol make it a valuable tool for researchers.
-
Synthesis of Fluorinated Polymers: It serves as a key monomer precursor for creating specialty polymers. For instance, it can be esterified with acrylic or methacrylic acid to form fluorinated monomers, which are then polymerized to produce materials with low surface energy, high thermal stability, and excellent chemical resistance, suitable for advanced coatings and composites.[7][8]
-
Fluorinated Building Block: In organic synthesis, it is used to introduce the C₈F₁₇CH₂CH₂- group into molecules. This can be leveraged to modify the properties of pharmaceuticals or agrochemicals, potentially enhancing their metabolic stability or altering their lipophilicity.[9]
-
Surfactant and Emulsifier Research: Its amphiphilic nature makes it a subject of study in the development of specialty surfactants and emulsifiers, particularly for fluorinated systems.
Experimental Protocol: GC-MS Analysis of 1H,1H-Perfluoro-1-nonanol
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and robust method for the quantification and identification of fluorotelomer alcohols.[10]
Objective: To provide a general workflow for the analysis of 1H,1H-Perfluoro-1-nonanol in a solvent matrix (e.g., ethyl acetate) using GC-MS with electron ionization.
Materials and Reagents:
-
1H,1H-Perfluoro-1-nonanol standard
-
Ethyl acetate (pesticide residue grade or equivalent)
-
Helium (carrier gas), high purity
-
GC-MS system equipped with a suitable capillary column (e.g., SH-Stabilwax or equivalent) and an autosampler.
Procedure:
-
Standard Preparation: a. Prepare a stock solution of 1H,1H-Perfluoro-1-nonanol (e.g., 100 µg/mL) in ethyl acetate. b. Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 20, 50, 100 ng/mL).[10]
-
GC-MS Instrument Setup (Example Conditions):
-
Injection Port:
-
Mode: Splitless
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
GC Column:
-
Type: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
MS Interface:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for enhanced sensitivity and quantification.[11]
-
-
-
Analysis Sequence: a. Inject a solvent blank (ethyl acetate) to ensure no system contamination. b. Inject the calibration standards from the lowest to the highest concentration. c. Inject the unknown sample(s). d. Periodically inject a mid-range calibration standard to check for instrument drift.
-
Data Analysis: a. Identify the 1H,1H-Perfluoro-1-nonanol peak in the chromatograms based on its retention time from the standard injections. b. Confirm the identity by comparing the mass spectrum of the peak in the sample to the mass spectrum of the standard. c. Generate a calibration curve by plotting the peak area versus the concentration of the standards. d. Quantify the amount of 1H,1H-Perfluoro-1-nonanol in the unknown sample using the calibration curve.
Caption: A typical workflow for the GC-MS analysis of 1H,1H-Perfluoro-1-nonanol.
Safety and Handling
1H,1H-Perfluoro-1-nonanol is classified as an irritant.[1] As with all fluorinated compounds, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[12]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[12]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Conclusion
1H,1H-Perfluoro-1-nonanol is a compound with a unique set of chemical and physical properties driven by its fluorinated structure. For scientists and researchers, it represents a valuable building block for the synthesis of advanced materials and a model compound for studying the environmental and biological behavior of fluorotelomer alcohols. A thorough understanding of its properties, reactivity, and appropriate analytical and handling procedures is essential for its effective and safe utilization in a research and development setting.
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Ding, L., & Pehrson, G. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(13), 3689–3694. [Link]
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Titaley, I. A. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. Environmental Science: Atmospheres, 4(9), 1234-1256. [Link]
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